molecular formula C14H14ClNO2S B187557 4-chloro-N-(1-phenylethyl)benzenesulfonamide CAS No. 66898-13-3

4-chloro-N-(1-phenylethyl)benzenesulfonamide

Cat. No. B187557
CAS RN: 66898-13-3
M. Wt: 295.8 g/mol
InChI Key: PISRQXFFYFWCDQ-UHFFFAOYSA-N
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Description

4-chloro-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as CPB, this compound is a sulfonamide derivative and has been shown to have various biochemical and physiological effects in laboratory experiments.

Mechanism of Action

The mechanism of action of CPB is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. For example, CPB has been shown to inhibit carbonic anhydrase enzymes by binding to the zinc ion in the enzyme's active site. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects.
Biochemical and Physiological Effects
CPB has been shown to have various biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it has potential as an antibiotic. CPB has also been shown to inhibit the growth of cancer cells, suggesting that it has potential as an anticancer agent. Additionally, CPB has been shown to have an effect on the regulation of pH in the body, as it inhibits carbonic anhydrase enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using CPB in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, CPB has been shown to have various bioactive properties, making it a potentially useful compound for studying various biological processes. However, one limitation of using CPB is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on CPB. For example, further studies could be conducted to investigate its potential as an antibiotic or anticancer agent. Additionally, the mechanism of action of CPB could be further elucidated, which could lead to a better understanding of its physiological effects. Finally, CPB could be further modified to improve its bioactivity or to make it more selective for certain enzymes or receptors.

Synthesis Methods

The synthesis of CPB involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(1-phenylethyl)amine. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the resulting product is purified using column chromatography. The yield of CPB can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

CPB has been used in various scientific research applications due to its potential as a bioactive compound. For example, it has been studied as a potential inhibitor of carbonic anhydrase enzymes, which are important for regulating pH in the body. CPB has also been shown to have antimicrobial properties and has been studied for its potential as an antibiotic. Additionally, CPB has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

66898-13-3

Product Name

4-chloro-N-(1-phenylethyl)benzenesulfonamide

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

4-chloro-N-(1-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-11(12-5-3-2-4-6-12)16-19(17,18)14-9-7-13(15)8-10-14/h2-11,16H,1H3

InChI Key

PISRQXFFYFWCDQ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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